molecular formula C7H2Br2NO- B1264903 2,6-Dibromo-4-cyanophenolate

2,6-Dibromo-4-cyanophenolate

Cat. No. B1264903
M. Wt: 275.9 g/mol
InChI Key: UPMXNNIRAGDFEH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dibromo-4-oxidobenzonitrile(1-) is the conjugate base of 3,5-dibromo-4-hydroxybenzonitrile;  major species at pH 7.3. It is a conjugate base of a 3,5-dibromo-4-hydroxybenzonitrile.

Scientific Research Applications

Electron Acceptors in Conduction

2,6-Dibromo-4-cyanophenolate derivatives have been studied for their potential as electron acceptors in conductive complexes. Research by Yui et al. (1989) indicates that these compounds, when complexed with various electron donors, exhibit high electrical conductivities, reaching metallic levels in some cases. This is attributed to their extensive conjugation which reduces on-site Coulomb repulsion. This property can be crucial in developing advanced materials for electronics (Yui et al., 1989).

Plant Growth Regulation

Compounds related to 2,6-Dibromo-4-cyanophenolate have shown activity in promoting cell elongation in plants. Wain and Harper (1967) discovered that similar 2,6-substituted phenols are active in pea segment tests, suggesting their potential as plant growth-regulating compounds. This finding could be significant in agricultural sciences and biotechnologies (Wain & Harper, 1967).

Environmental Biodegradation

The biodegradation of compounds structurally similar to 2,6-Dibromo-4-cyanophenolate has been examined. For instance, Min et al. (2019) studied the degradation of 2,6-dibromo-4-nitrophenol by a specific bacterial strain. This research contributes to our understanding of the environmental fate of such compounds and their potential impact on ecosystems (Min, Chen, & Hu, 2019).

Solar Cell Applications

In the field of renewable energy, derivatives of 2,6-Dibromo-4-cyanophenolate have been explored for use in dye-sensitized solar cells. Kwon et al. (2011) synthesized a dye based on a dithienothiophene core, including a 2,6-dibromo derivative, which showed an energy conversion efficiency of 7.3%. This highlights the potential of such compounds in the development of efficient solar energy technologies (Kwon et al., 2011).

properties

Molecular Formula

C7H2Br2NO-

Molecular Weight

275.9 g/mol

IUPAC Name

2,6-dibromo-4-cyanophenolate

InChI

InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H/p-1

InChI Key

UPMXNNIRAGDFEH-UHFFFAOYSA-M

SMILES

C1=C(C=C(C(=C1Br)[O-])Br)C#N

Canonical SMILES

C1=C(C=C(C(=C1Br)[O-])Br)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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